tert-butyl (2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate
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Overview
Description
tert-Butyl (2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate is a synthetic organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate typically involves the reaction of 1-methyl-1H-indole-2-carboxylic acid with tert-butyl carbamate in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl (2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
1-Methyl-1H-indole-2-carboxylic acid: A precursor in the synthesis of tert-butyl (2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate.
Uniqueness
This compound is unique due to its combination of the indole moiety with a carbamate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H23N3O3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1-methylindole-2-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-10-9-18-15(21)14-11-12-7-5-6-8-13(12)20(14)4/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,22) |
InChI Key |
XXQPLZLVBIWQNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1C |
Origin of Product |
United States |
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